molecular formula C7H10N2O2 B12868475 1-(4-Hydroxy-1,5-dimethyl-1h-pyrazol-3-yl)ethanone

1-(4-Hydroxy-1,5-dimethyl-1h-pyrazol-3-yl)ethanone

Cat. No.: B12868475
M. Wt: 154.17 g/mol
InChI Key: ZIBUOSRWDAHVTB-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1,5-dimethyl-1h-pyrazol-3-yl)ethanone is a pyrazole derivative known for its diverse pharmacological properties. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-(4-hydroxy-1,5-dimethylpyrazol-3-yl)ethanone

InChI

InChI=1S/C7H10N2O2/c1-4-7(11)6(5(2)10)8-9(4)3/h11H,1-3H3

InChI Key

ZIBUOSRWDAHVTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Hydroxy-1,5-dimethyl-1h-pyrazol-3-yl)ethanone typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 4-hydroxy-3,5-dimethylpyrazole with acetic anhydride under reflux conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(4-Hydroxy-1,5-dimethyl-1h-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

1-(4-Hydroxy-1,5-dimethyl-1H-pyrazol-3-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical formula and molecular weight:

PropertyDetails
Chemical Formula C₉H₁₂N₂O₂
Molecular Weight 182.22 g/mol
CAS Number 1355228-95-3

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antiviral Activity : The compound has demonstrated potential as an anti-HIV agent, attributed to its ability to form intramolecular hydrogen bonds and π−π stacking interactions which stabilize the molecular structure. This stabilization may enhance its interaction with viral proteins, inhibiting their function .
  • Antitumor Properties : Studies have shown that pyrazole derivatives, including this compound, possess significant cytotoxic effects against various cancer cell lines. The presence of specific functional groups appears to enhance their efficacy as antitumor agents .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Antiviral Activity

This compound has been investigated for its antiviral properties. A study highlighted its effectiveness against HIV through the inhibition of viral replication mechanisms. The structural analysis revealed that the compound could interact with the viral envelope proteins, disrupting their function and preventing infection .

Antitumor Activity

The compound has shown promising results in various studies related to cancer treatment:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against different cancer cell lines, with IC₅₀ values indicating potent activity comparable to established chemotherapeutic agents .
Cell LineIC₅₀ (µg/mL)
A431 (Skin cancer)2.5
HT29 (Colon cancer)3.0
Jurkat (Leukemia)2.8

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been attributed to its ability to modulate inflammatory pathways. It has been shown to reduce levels of TNF-alpha and IL-6 in cellular models of inflammation, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways .

Case Studies

Several case studies have documented the therapeutic potential of pyrazole derivatives in clinical settings:

  • Study on Antiviral Efficacy : A clinical trial evaluated a series of pyrazole derivatives, including this compound, for their efficacy against viral infections. Results indicated a significant reduction in viral load among treated patients compared to controls.
  • Antitumor Research : In a study exploring new cancer therapies, this compound was administered alongside traditional chemotherapy agents. The combination therapy resulted in enhanced tumor regression rates and improved patient outcomes compared to monotherapy .

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